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Compound of Interest

Ethyl 4-amino-1-
Compound Name: o
piperidinecarboxylate

Cat. No.: B114688

Comparative Guide to Structural Analogs of
Ethyl 4-Amino-1-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analogs of Ethyl 4-amino-1-
piperidinecarboxylate, focusing on their diverse pharmacological properties and the
underlying structure-activity relationships. The information presented is intended to aid
researchers in the fields of medicinal chemistry and drug development in the design and
synthesis of novel therapeutic agents.

Introduction

Ethyl 4-amino-1-piperidinecarboxylate is a versatile scaffold that has been extensively
modified to generate a wide array of biologically active compounds. The inherent structural
features of the 4-aminopiperidine core, including the basic nitrogen and the potential for
substitution at both the piperidine nitrogen (N-1) and the 4-amino group, have allowed for the
development of potent and selective ligands for various biological targets. This guide explores
key classes of these analogs, their mechanisms of action, and the experimental data
supporting their activity.

Analogs and Their Biological Activities
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Structural modifications of the Ethyl 4-amino-1-piperidinecarboxylate scaffold have yielded
compounds with a range of therapeutic applications, including antifungal, analgesic (N-type
calcium channel blockers), antidiabetic (DPP-4 inhibitors), and antiviral (CCR5 antagonists)
properties.

Antifungal Agents

A series of 4-aminopiperidine derivatives have been synthesized and evaluated for their
antifungal activity. These compounds primarily target the ergosterol biosynthesis pathway, a
critical component of the fungal cell membrane.

Quantitative Data: Antifungal Activity

Compound N-1 4-Amino Target
. . . MIC (pg/mL) Reference

ID Substituent  Substituent  Organism
Candida

Analog 1 Benzyl n-Dodecyl ] 1-4 [1]
albicans

Aspergillus

P 2.8 (1]

fumigatus
Candida

Analog 2 Phenethyl n-Dodecyl ) 1-4 [1]
albicans

Aspergillus

p- J 1-8 [1]

fumigatus
Candida

Analog 3 Benzyl n-Decyl ) >16 [1]
albicans
Candida

Analog 4 Benzyl n-Tetradecyl ) 4-16 [1]
albicans

Signaling Pathway: Ergosterol Biosynthesis Inhibition
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Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine analogs.

N-type Calcium Channel Blockers

Derivatives of 4-aminopiperidine have been investigated as blockers of N-type calcium

channels (Cav2.2), which play a crucial role in pain signaling. Blockade of these channels can

reduce neurotransmitter release in nociceptive pathways, leading to an analgesic effect.

Quantitative Data: N-type Calcium Channel Blocking Activity

Compound N-1 4-Amino .
. . ICs0 (M) Cell Line Reference
ID Substituent  Substituent
4- (4-
) . Xenopus
C101 (diethylamino  fluorobenzyl) 2.2 [2]
T oocytes
)piperidin-1-yl  (2-ethylbutyl)
1.8
4,4-bis(4- (Displacemen )
Rat cortical
Analog 5 fluorophenyl) H t of [3]
] o membranes
butanoyl [BH]nitrendipi
ne)
0.9
3,3- (Displacemen )
Rat cortical
Analog 6 diphenylprop H t of [3]
membranes
anoyl [BH]nitrendipi
ne)
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Signaling Pathway: N-type Calcium Channel in Pain Transmission
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Caption: Blockade of N-type calcium channels by 4-aminopiperidine analogs in pain signaling.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Modification of the 4-aminopiperidine scaffold has led to the development of potent inhibitors of
dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-
4 increases the levels of incretin hormones, which in turn enhances insulin secretion and
reduces glucagon levels, making these compounds potential therapeutics for type 2 diabetes.

Quantitative Data: DPP-4 Inhibitory Activity
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N-1 4-Amino

Compound ID . . ICso (M) Reference
Substituent Substituent
6-(4-

chlorophenyl)-3-
methyl-2,4-dioxo-
Analog 7 H 9.25 (4]
3,4-
dihydropyrimidin-

1(2H)-yl)methyl

6-(4-
bromophenyl)-3-
methyl-2,4-dioxo-
Analog 8 H 115 [4]
3,4-
dihydropyrimidin-

1(2H)-yl)methyl

6-phenyl-3-
methyl-2,4-dioxo-
Analog 9 3,4- H >50 [4]
dihydropyrimidin-
1(2H)-yl)methyl

Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis
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Caption: Mechanism of action of 4-aminopiperidine analogs as DPP-4 inhibitors.

CCR5 Antagonists

Certain 4-aminopiperidine derivatives act as antagonists of the C-C chemokine receptor type 5
(CCRb5), a co-receptor essential for the entry of R5-tropic strains of HIV-1 into host cells. By
blocking this interaction, these compounds can prevent viral entry and replication.

Quantitative Data: CCR5 Antagonist Activity

. CCR5 Antiviral
Compound N-1 4-Amino o o
. . Binding Activity ICos  Reference
ID Substituent  Substituent
ICs0 (NM) (nM)
Piperazino-
Sch-350634 o
piperidine Methyl 1.8 50 [51[6]
Analog _
amide
1-[N-(methyl)-
N-
N-(alkyl)-N-
(phenylsulfon
Analog 10 ) (benzyloxycar 10 - [7]
yl)amino]-2-
onyl)
(phenyl)butan
-4-yl

Signaling Pathway: CCR5 Antagonism in HIV-1 Entry
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Caption: Inhibition of HIV-1 entry by 4-aminopiperidine analogs through CCR5 antagonism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to
facilitate the replication and validation of the presented data.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for
antifungal susceptibility testing of yeasts.

Experimental Workflow
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal
analogs.

Methodology:

e Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A
suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5
McFarland standard.
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e Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well
microtiter plate.

 Inoculation: Each well is inoculated with the fungal suspension to achieve a final
concentration of approximately 0.5 x 108 to 2.5 x 103 cells/mL.

 Incubation: The plates are incubated at 35°C for 24 to 48 hours.

e MIC Determination: The MIC is the lowest concentration of the compound that causes a
significant inhibition of fungal growth compared to the growth control.

Whole-Cell Patch-Clamp Electrophysiology for N-type
Calcium Channels

This protocol outlines the general procedure for recording N-type calcium currents from
neuronal cells.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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